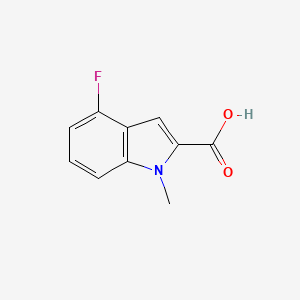

4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

4-fluoro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDTYNUXKKGOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-fluoro-1-methyl-1H-indole-2-carboxylic acid CAS number

An In-Depth Technical Guide to 4-fluoro-1-methyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document consolidates information from closely related analogs to present a scientifically grounded guide to its synthesis, properties, and potential applications. The guide details a robust synthetic pathway, predicts its physicochemical and spectroscopic characteristics, and discusses its potential as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. The strategic incorporation of fluorine into organic molecules can profoundly influence their biological activity by altering their pKa, metabolic stability, and binding affinity to target proteins.[2]

4-fluoro-1-methyl-1H-indole-2-carboxylic acid combines three key structural features:

-

The Indole-2-carboxylic Acid Moiety: This group can act as a bioisostere for other functionalities and is known to be crucial for the biological activity of many compounds, often by forming key hydrogen bonds or chelating with metal ions in enzyme active sites.[3][4]

-

Fluorine at the 4-position: The placement of a fluorine atom on the benzene ring of the indole can significantly modulate the electronic properties of the entire molecule, enhancing its therapeutic efficacy and pharmacokinetic profile.[5]

-

Methyl group at the 1-position (N-methylation): N-methylation of the indole nitrogen can improve metabolic stability and alter the molecule's conformational preferences, which can be critical for receptor binding.

This guide will explore the synthesis and properties of this specific molecule, providing a foundation for its use in research and development.

Synthesis of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid

A robust and logical synthetic route to the target compound involves a two-step process, beginning with the well-established Fischer indole synthesis to create the core indole structure, followed by N-methylation.

Overall Synthetic Workflow

The proposed synthesis starts from commercially available (3-fluorophenyl)hydrazine and pyruvic acid to first synthesize 4-fluoro-1H-indole-2-carboxylic acid, which is then methylated to yield the final product.

Caption: Proposed two-step synthesis of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Step 1: Fischer Indole Synthesis of 4-fluoro-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring.[6][7] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from a phenylhydrazine and a ketone or aldehyde. In this case, (3-fluorophenyl)hydrazine reacts with pyruvic acid.

Mechanism:

The reaction proceeds through several key steps:

-

Hydrazone Formation: (3-fluorophenyl)hydrazine and pyruvic acid condense to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: A[6][6]-sigmatropic rearrangement (a Claisen-like rearrangement) occurs, which is the key bond-forming step.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by cyclization and the elimination of ammonia to form the indole ring.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol:

-

To a solution of (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

-

Heat the mixture to reflux for 1-2 hours to ensure the formation of the phenylhydrazone.

-

Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Heat the mixture to 80-120 °C and monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization or column chromatography to yield 4-fluoro-1H-indole-2-carboxylic acid.[5]

Step 2: N-Methylation of 4-fluoro-1H-indole-2-carboxylic acid

The indole nitrogen can be readily methylated using a suitable electrophile in the presence of a base. The acidity of the N-H proton allows for its removal by a strong base, generating a nucleophilic indole anion.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate, dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

The following properties are predicted for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid based on its structure and data from analogous compounds.

| Property | Predicted Value |

| CAS Number | 39733829 |

| Molecular Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (decomposition likely) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) |

Predicted Spectroscopic Data:

-

¹H NMR:

-

The N-methyl group will appear as a singlet around 3.8-4.0 ppm.

-

The aromatic protons on the indole ring will show complex splitting patterns due to H-H and H-F coupling.

-

The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), unless exchanged with D₂O.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid will be observed around 160-170 ppm.

-

The carbon bearing the fluorine (C4) will show a large one-bond C-F coupling constant.

-

The N-methyl carbon will appear around 30-35 ppm.

-

-

¹⁹F NMR:

-

A single resonance is expected, with its chemical shift influenced by the electronic environment of the indole ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be observed at m/z = 193.17.

-

Common fragmentation patterns would include the loss of COOH (m/z = 148) and other fragments characteristic of the indole core.

-

Applications and Research Interest

Substituted indole-2-carboxylic acids are a well-established class of compounds with a broad range of biological activities. The introduction of fluorine and N-methylation in the target compound suggests several promising areas of application:

-

Antiviral Agents: Indole derivatives are known to inhibit viral enzymes. For instance, indole-2-carboxylic acid derivatives have been investigated as potent inhibitors of the HIV-1 integrase.[3][8] The specific substitution pattern of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid makes it an interesting candidate for screening against various viral targets.

-

Anticancer Agents: The indole scaffold is present in many anticancer drugs. Fluorinated indoles, in particular, have shown promise in this area.[5] The target compound could be explored for its potential to inhibit cancer cell proliferation.

-

Agrochemicals: The stability and reactivity of fluorinated indoles make them valuable in the development of new herbicides and fungicides.[5]

-

Materials Science: The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic semiconductors.[5]

Conclusion

4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data is not widely available, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on well-established chemical principles and data from closely related analogs. The proposed synthetic route is practical and scalable, and the predicted properties offer a solid foundation for further research and development. This molecule represents a valuable building block for the creation of novel compounds with potentially enhanced biological activity and desirable physicochemical properties.

References

-

Wikipedia. (2023, October 28). Fischer indole synthesis. Retrieved from [Link]

-

Surasani, R. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-fluoro-1-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Campos, K. R., et al. (2011). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 15(4), 830–835. [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

- Google Patents. (2013). CN103420892A - Preparation method of 4-fluoroindole.

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(1), 3-14. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

ACS Publications. (2021). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 86(17), 11849–11861. [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

Dana Bioscience. (n.d.). 5-Fluoro-4-methyl-1h-indole-2-carboxylic acid 250mg. Retrieved from [Link]

-

ResearchGate. (2025). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. [Link]

Sources

- 1. 4-fluoro-7-methyl-1H-indole-2-carboxylic acid(891724-25-7) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Guide to Unlocking Novel Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Nucleus and the Fluorine Advantage

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and pharmaceuticals.[1] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, antidepressant, and antiviral properties.[1] In the relentless pursuit of enhanced therapeutic agents, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tool. Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive overview of the biological activities of fluorinated indole derivatives, the mechanistic rationale behind their efficacy, and detailed protocols for their evaluation.

The introduction of fluorine can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] For instance, replacing a hydrogen atom with fluorine on an aromatic ring can significantly slow down oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1] This strategic fluorination has led to the development of numerous successful drugs, underscoring the importance of this approach in modern drug discovery.[2][3]

A Spectrum of Biological Activities: From Anticancer to Neuroprotection

Fluorinated indole derivatives exhibit a remarkable breadth of biological activities, making them promising candidates for a variety of therapeutic areas.

Anticancer Activity: A Multi-pronged Attack

Fluorinated indoles have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[4][5]

-

Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7] Sunitinib, a fluorinated indole derivative, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][8] By blocking the activity of key RTKs, Sunitinib disrupts tumor growth and progression.

-

Tubulin Polymerization Inhibition: Some fluorinated indoles interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[9] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

-

Induction of Apoptosis and ROS Formation: Several fluorinated indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the apoptotic cascade.[6]

Table 1: Examples of Anticancer Fluorinated Indole Derivatives and their Mechanisms

| Compound/Class | Target/Mechanism of Action | Cancer Type | Reference |

| Sunitinib | Multi-targeted RTK inhibitor | Renal Cell Carcinoma, GIST | [1][8] |

| Furo[3,2-b]indole derivatives | Inhibition of cell proliferation | Renal Cancer (A498 cells) | [10] |

| N-alkylindole-substituted acrylonitriles | Putative kinase inhibition, induction of apoptosis and ROS | Various cancer models | [6] |

Antimicrobial and Antiviral Frontiers

The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated indoles have emerged as a promising class of compounds with potent activity against a range of pathogens.

-

Antibacterial Activity: Studies have shown that fluorinated indole-2,3-dione derivatives exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus albus) and Gram-negative (e.g., Escherichia coli) bacteria.[11] More recently, fluorinated benzothiophene-indole hybrids have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains by targeting bacterial pyruvate kinase.[12] Some synthetic indole derivatives have also been found to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria.[13]

-

Antiviral Activity: Fluorinated indole-carboxamide derivatives have shown highly potent inhibition of HIV-1 replication in human T-lymphocyte cells.[14] These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical enzyme for the viral life cycle.[14]

Neuropharmacological Potential: Modulating Neuronal Function

Fluorinated indoles also hold promise for the treatment of neurological and psychiatric disorders. Their ability to interact with various receptors and enzymes in the central nervous system makes them attractive candidates for drug development.

-

Neuroprotective Effects: Certain fluorinated indole derivatives have demonstrated neuroprotective properties, suggesting their potential in treating neurodegenerative diseases.[15]

-

Antidepressant and Anxiolytic Activity: The indole nucleus is a key feature of many antidepressant drugs.[1] Fluorination can enhance the affinity and selectivity of these compounds for their targets, such as serotonin transporters and receptors.[1]

Experimental Evaluation of Biological Activity: A Practical Guide

The robust evaluation of the biological activity of novel fluorinated indole derivatives is crucial for their advancement as potential therapeutic agents. This section provides detailed, self-validating protocols for assessing their anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity Assessment

A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended for evaluating anticancer activity.[16][17]

1. In Vitro Cytotoxicity and Cell Viability Assays:

The initial step is to determine the compound's effect on cancer cell viability and proliferation.[16]

-

MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[16]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the fluorinated indole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Reagent Addition: Add CellTiter-Glo® reagent directly to the wells.

-

Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

2. Mechanism of Action Studies:

Once a compound shows significant cytotoxicity, further experiments are needed to elucidate its mechanism of action.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound arrests the cell cycle at a specific phase.

-

Apoptosis Assays: Employ techniques like Annexin V/PI staining to detect and quantify apoptotic cells.

-

Western Blotting: Analyze the expression levels of key proteins involved in cell signaling pathways to identify the molecular targets of the compound.

3. In Vivo Xenograft Models:

Promising compounds should be evaluated in animal models to assess their antitumor efficacy in a physiological context.[10]

Workflow for Anticancer Activity Evaluation

References

- 1. daneshyari.com [daneshyari.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical functionality make it a privileged structure in medicinal chemistry. The targeted introduction of substituents, such as fluorine and methyl groups, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of a key substituted indole derivative: 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following IUPAC-recommended numbering system for the indole ring will be utilized.

Introduction: The Enduring Significance of the Indole-2-Carboxylic Acid Scaffold

An In-depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

The indole-2-carboxylic acid moiety is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with a hydrogen-bond-donating indole nitrogen and an ionizable carboxylic acid group, provides an ideal framework for interacting with a multitude of biological targets. This guide offers a comprehensive exploration of the historical journey of substituted indole-2-carboxylic acids, from their initial discovery through classical synthesis to their evolution into highly tailored therapeutic agents. We will examine the causality behind key synthetic innovations and delve into the structure-activity relationships (SAR) that have guided their development into potent modulators of enzymes and receptors.

Part 1: The Dawn of Synthesis - Foundational Discoveries

The initial synthesis of the indole-2-carboxylic acid core was a landmark achievement in heterocyclic chemistry, paving the way for over a century of innovation. Two classical named reactions stand out as the primary historical routes: the Reissert and Fischer syntheses.

The Reissert Indole Synthesis (1897)

In 1897, Arnold Reissert developed a method that built the indole ring from a readily available ortho-substituted nitroarene.[1][2] The brilliance of this approach lay in its logical construction, using a base-catalyzed condensation followed by a reductive cyclization.

The synthesis begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base like potassium ethoxide.[1] This step forms an ethyl o-nitrophenylpyruvate intermediate. The subsequent and final step involves the reductive cyclization of this pyruvate derivative. Classically, reducing agents like zinc in acetic acid or ferrous sulfate with ammonia were used to simultaneously reduce the nitro group to an amine and facilitate the intramolecular condensation (cyclization) onto the adjacent ketone, yielding the indole-2-carboxylic acid.[1][2][3]

Caption: Workflow of the Reissert Indole Synthesis.

-

Condensation: To a solution of potassium ethoxide in anhydrous ethanol, add the substituted o-nitrotoluene, followed by the dropwise addition of diethyl oxalate while maintaining a low temperature.

-

Allow the reaction to stir at room temperature for several hours until the condensation is complete (monitored by TLC).

-

Work-up: Quench the reaction with acid and extract the ethyl o-nitrophenylpyruvate intermediate with an organic solvent.

-

Reductive Cyclization: Dissolve the intermediate in a mixture of acetic acid and ethanol. Add a reducing agent, such as zinc dust or iron powder, portion-wise.[2]

-

Heat the mixture under reflux for several hours.

-

Isolation: After cooling, filter the reaction mixture to remove the metal salts. Concentrate the filtrate and purify the resulting indole-2-carboxylic acid by recrystallization or chromatography.

The Fischer Indole Synthesis (1883)

Discovered by the renowned chemist Emil Fischer in 1883, the Fischer indole synthesis is one of the most versatile and widely used methods for constructing indole rings.[4][5] Its application to produce indole-2-carboxylic acids involves the acid-catalyzed cyclization of the phenylhydrazone of pyruvic acid.[4][6]

The reaction begins with the condensation of a substituted phenylhydrazine with pyruvic acid to form the corresponding phenylhydrazone. This intermediate is then heated in the presence of an acid catalyst (e.g., ZnCl₂, H₂SO₄, or polyphosphoric acid).[4][5] The mechanism proceeds through tautomerization to an ene-hydrazine, followed by a[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic indole-2-carboxylic acid.[5][8] While the initial yields for this specific transformation were reported to be low (around 5%), the method's tolerance for various substituents on the phenylhydrazine ring made it historically significant.[4]

Caption: Workflow of the Fischer Indole Synthesis for Indole-2-Carboxylic Acid.

Part 2: The Modern Era - Expanding the Synthetic Toolkit

While the classical syntheses provided the foundational access to the indole-2-carboxylic acid core, their often harsh conditions and limited scope for substitution necessitated the development of more sophisticated and milder methodologies. Modern organic synthesis, particularly transition-metal-catalyzed cross-coupling, has revolutionized the ability to functionalize the indole scaffold at nearly any desired position.

Palladium-Catalyzed Cross-Coupling: A Paradigm Shift

The advent of reactions like the Buchwald-Hartwig amination has provided powerful tools for creating C-N and C-C bonds on the indole ring with high precision. These methods typically start with a pre-formed, halogenated indole-2-carboxylate ester (e.g., bromo- or iodo-substituted), which serves as a versatile handle for diversification.

-

N-Arylation/Alkylation: The indole nitrogen (N-1) can be readily substituted using aryl halides or alkyl halides.

-

C-3, C-5, and C-6 Functionalization: Positions on the benzene portion of the indole are commonly functionalized. For instance, a 6-bromoindole-2-carboxylate can be coupled with various anilines, benzylamines, or other amines via the Buchwald-Hartwig reaction to introduce diverse substituents at the C-6 position.[9]

Other Key Functionalization Reactions

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group, typically at the electron-rich C-3 position, which can then be used as a synthetic handle for further modifications, such as Wittig reactions or reductive aminations.[10]

-

Friedel-Crafts Acylation: Allows for the introduction of acyl groups onto the indole ring, often at the C-3 position, providing ketones that can be further elaborated.[11]

Caption: Modern methods for functionalizing the indole-2-carboxylate core.

-

Reaction Setup: To an oven-dried flask, add the 6-bromoindole-2-carboxylate ester, the desired amine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃).[9]

-

Solvent and Atmosphere: Add a dry, degassed solvent such as 1,4-dioxane or toluene under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Heating: Heat the reaction mixture to a high temperature (e.g., 110 °C) for 2-4 hours, or until the starting material is consumed.[9]

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the product by column chromatography to yield the C-6 substituted indole-2-carboxylate ester.

-

Hydrolysis: The resulting ester can be hydrolyzed to the final carboxylic acid using a base like NaOH or LiOH in a mixture of methanol and water.[9][12]

Part 3: Application in Drug Discovery - Decoding the SAR

The true value of the diverse synthetic routes to substituted indole-2-carboxylic acids lies in their application to drug discovery. By systematically modifying substituents at different positions, medicinal chemists have elucidated key structure-activity relationships (SAR) for various biological targets.

Summary of Structure-Activity Relationships

| Position | Substituent Type | Impact on Activity | Therapeutic Target/Area |

| Core | Indole N-H and C-2 COOH | Essential for chelating two Mg²⁺ ions in the active site.[7][12] | HIV-1 Integrase |

| C-3 | Long, hydrophobic branches (e.g., benzyloxymethyl) | Increases interaction with hydrophobic pockets near the active site, boosting potency.[7][12] | HIV-1 Integrase |

| C-3 | Short alkyl groups | Enhances potency.[11][13] | CB1 Receptor Modulation |

| C-5 | Halogens (Cl, F) | Increases potency and is well-tolerated.[11][13] | CB1 Receptor Modulation, Anti-Cancer |

| C-6 | Halogenated phenyl groups | Improves π-π stacking interactions with viral DNA, enhancing inhibitory effect.[9][14] | HIV-1 Integrase |

| Amide | N-(4-diethylaminophenyl) | Presence of an electron-donating group on the amide's phenyl ring enhances potency.[11] | CB1 Receptor Modulation |

Case Study: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

A significant modern application of this scaffold is in the development of HIV-1 integrase inhibitors.[7][12][14] The core indole-2-carboxylic acid structure acts as a pharmacophore that chelates the two essential magnesium ions in the enzyme's active site, effectively shutting down the strand transfer step of viral integration.[7][12]

-

Discovery: Virtual screening and subsequent optimization identified the indole-2-carboxylic acid scaffold as a potent INSTI.[7]

-

SAR Insights: Structure-activity relationship studies revealed that potency could be markedly improved by introducing specific substituents. Adding a long hydrophobic branch at the C-3 position improved interactions with a nearby hydrophobic cavity, while introducing a halogenated benzene ring at the C-6 position enhanced π-π stacking with the viral DNA.[12][14] These optimizations led to compounds with nanomolar inhibitory activity.[7]

Conclusion and Future Outlook

The journey of substituted indole-2-carboxylic acids is a testament to the synergy between synthetic organic chemistry and drug discovery. From the classical, century-old syntheses of Reissert and Fischer to the precision of modern palladium-catalyzed reactions, the ability to construct and modify this scaffold has grown immensely. This has enabled the transformation of a simple heterocyclic acid into a highly versatile platform for developing targeted therapeutics against a range of diseases, including HIV, cancer, and neurological disorders.

Future research will likely focus on developing even more efficient, atom-economical, and environmentally benign ("green") synthetic routes. Furthermore, as our understanding of complex biological pathways deepens, the indole-2-carboxylic acid scaffold will undoubtedly be adapted to create novel, highly selective modulators for the next generation of therapeutic targets.

References

-

Wang, Y.-C., Zhang, W.-L., Zhang, R.-H., Liu, C.-H., Zhao, Y.-L., Yan, G.-Y., Liao, S.-G., Li, Y.-J., & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Reissert indole synthesis. In Wikipedia. [Link]

-

Wang, Y. C., Zhang, W. L., Zhang, R. H., Liu, C. H., Zhao, Y. L., Yan, G. Y., Liao, S. G., Li, Y. J., & Zhou, M. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

Gribble, G. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

-

Zhan, Y., Chen, Y., Liu, H., Wang, Y., Li, Y., Yu, K., & Li, J. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649–3655. [Link]

-

Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Asiri, Y. A. (2022). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Molecules, 27(19), 6614. [Link]

-

Gribble, G. (2019). (PDF) Reissert Indole Synthesis. ResearchGate. [Link]

-

Reissert Indole Synthesis. (n.d.). [Link]

-

Nguyen, T., German, N., Decker, A. M., Li, J. X., Wiley, J. L., Thomas, B. F., Kenakin, T. P., & Zhang, Y. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195–2203. [Link]

-

Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]

-

Fischer Indole Synthesis. (n.d.). [Link]

-

Wang, Y.-C., Zhang, W.-L., Zhang, R.-H., Liu, C.-H., Zhao, Y.-L., Yan, G.-Y., Liao, S.-G., Li, Y.-J., & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1111–1120. [Link]

-

Naik, N., Sharath, V., & Kumar, H. V. (2011). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 2(2), 221–226. [Link]

-

Olgen, S., Altanlar, N., Karatayli, E., & Coban, T. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry, 36(9), 747–757. [Link]

-

Nguyen, T., German, N., Decker, A. M., Li, J.-X., Wiley, J. L., Thomas, B. F., Kenakin, T. P., & Zhang, Y. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. RTI International. [Link]

-

Fischer indole synthesis. In Wikipedia. [Link]

-

Wang, Y.-C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]

-

Lorch, F., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. [Link]

Sources

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators | RTI [rti.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

An In-Depth Technical Guide to 4-fluoro-1-methyl-1H-indole-2-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a fluorinated derivative of indole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom at the 4-position and a methyl group at the 1-position of the indole ring system imparts unique physicochemical and biological properties. These modifications can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and a plausible synthetic route for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid, aimed at supporting research and development endeavors.

Molecular Structure and Formula

The molecular structure of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid is characterized by a bicyclic indole core. A fluorine atom is substituted at the C4 position of the benzene ring, a methyl group is attached to the nitrogen atom (N1) of the pyrrole ring, and a carboxylic acid group is present at the C2 position of the pyrrole ring.

Molecular Formula: C₁₀H₈FNO₂[1]

Molecular Weight: 193.17 g/mol

CAS Number: 1146291-81-7

PubChem CID: 39733829[1]

The structural arrangement of these functional groups is critical to the molecule's chemical reactivity and biological activity. The electron-withdrawing nature of the fluorine atom can influence the electron density of the indole ring, while the N-methylation prevents the formation of hydrogen bonds at this position, which can impact its solid-state properties and biological interactions.

Diagram of the Molecular Structure of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid:

Caption: 2D structure of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Physicochemical Properties

| Property | Value (Predicted or from Analogs) | Reference |

| Appearance | Pale yellow to beige powder | [2] |

| Melting Point | 220-224 °C (for 4-fluoro-1H-indole-2-carboxylic acid) | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General knowledge |

| Purity | ≥ 99% (HPLC for 4-fluoro-1H-indole-2-carboxylic acid) | [2] |

It is crucial to note that these properties, particularly the melting point, are for the N-unmethylated analog and should be experimentally verified for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Synthesis and Experimental Protocols

A plausible synthetic route to 4-fluoro-1-methyl-1H-indole-2-carboxylic acid can be conceptualized based on established indole synthesis methodologies. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. A potential pathway could involve the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative, followed by N-methylation and ester hydrolysis.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate (Fischer Indole Synthesis)

-

To a solution of 3-fluorophenylhydrazine hydrochloride in ethanol, add an equimolar amount of ethyl pyruvate.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting residue is then treated with a cyclizing agent, such as polyphosphoric acid or a Lewis acid (e.g., ZnCl₂), and heated to promote the intramolecular cyclization.

-

After cooling, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 4-fluoro-1H-indole-2-carboxylate.

Step 2: N-Methylation of Ethyl 4-fluoro-1H-indole-2-carboxylate

-

Dissolve ethyl 4-fluoro-1H-indole-2-carboxylate in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for a short period to deprotonate the indole nitrogen.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate.

Step 3: Hydrolysis of Ethyl 4-fluoro-1-methyl-1H-indole-2-carboxylate

-

Dissolve the ethyl ester in a mixture of a suitable alcohol (e.g., methanol or ethanol) and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture to reflux and monitor the reaction by TLC until the ester is completely hydrolyzed.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the range of δ 7.0-8.0 ppm, showing characteristic coupling patterns influenced by the fluorine substituent.

-

H3 Proton: A singlet or a doublet (due to coupling with fluorine) in the δ 6.5-7.5 ppm region.

-

N-CH₃ Protons: A singlet around δ 3.5-4.0 ppm.

-

COOH Proton: A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (COOH): A signal in the δ 160-175 ppm region.

-

Aromatic Carbons: Signals in the δ 100-140 ppm range. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Indole Ring Carbons (C2, C3, C3a, C7a): Signals in the δ 100-140 ppm range.

-

N-CH₃ Carbon: A signal around δ 30-35 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Sharp peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1720-1680 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 193.17).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). The indole ring is relatively stable and may remain intact or undergo characteristic fragmentation.

Applications in Research and Drug Development

Indole-2-carboxylic acid derivatives are recognized as privileged scaffolds in drug discovery due to their ability to mimic the structure of tryptophan and interact with a wide range of biological targets. The introduction of fluorine can enhance metabolic stability and binding affinity. Consequently, 4-fluoro-1-methyl-1H-indole-2-carboxylic acid and its derivatives are promising candidates for investigation in various therapeutic areas, including:

-

Antiviral Agents: Indole derivatives have shown activity against viruses such as HIV.[3]

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs.[3]

-

Anti-inflammatory Agents: Certain indole derivatives possess anti-inflammatory properties.[2]

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzymes.

Conclusion

4-fluoro-1-methyl-1H-indole-2-carboxylic acid represents a synthetically accessible and promising scaffold for the development of novel molecules with diverse applications. Its unique substitution pattern offers opportunities to fine-tune its properties for specific biological targets. This technical guide provides a foundational understanding of its structure, properties, and a potential synthetic strategy, which can serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental validation of the proposed synthesis and a comprehensive characterization of its physicochemical and biological properties are warranted to fully explore the potential of this intriguing molecule.

References

A Technical Guide to 4-Fluoro-1-methyl-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the family of fluorinated indole derivatives. The indole nucleus is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic introduction of a fluorine atom and an N-methyl group to this scaffold significantly modulates its physicochemical and pharmacological properties.

Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby functional groups.[2] N-methylation, on the other hand, can increase lipophilicity and prevent the formation of hydrogen bonds, which can be crucial for membrane permeability and receptor interaction. This guide provides an in-depth analysis of the synthesis, characterization, and potential applications of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid, positioning it as a valuable building block for researchers and drug development professionals.

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established indole chemistry. The proposed pathway involves a three-step sequence starting from the commercially available 4-fluoroindole.

Proposed Synthetic Pathway

The synthesis logically proceeds through:

-

N-methylation of 4-fluoroindole: The indole nitrogen is deprotonated using a strong base, typically sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting nucleophilic anion readily undergoes an SN2 reaction with a methylating agent, such as methyl iodide (CH3I), to yield 4-fluoro-1-methyl-1H-indole. The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

-

Regioselective C2-Lithiation: The C2 position of the indole ring is the most acidic proton after the N-H proton. In the N-methylated intermediate, the C2 proton can be selectively abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) to prevent degradation and side reactions. This directed ortho-lithiation is a standard method for functionalizing the C2 position of indoles.[3]

-

Carboxylation: The resulting C2-lithiated species is a potent nucleophile that can be quenched with electrophilic carbon dioxide (CO2), typically from dry ice or a stream of CO2 gas. An acidic workup then protonates the carboxylate salt to afford the final product, 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Caption: Proposed synthetic route for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Physicochemical and Spectroscopic Profile

The identity and purity of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid are confirmed through a combination of physical and spectroscopic methods.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1146291-81-7 | [4][5] |

| Molecular Formula | C10H8FNO2 | [4] |

| Molecular Weight | 193.18 g/mol | [4] |

| Appearance | White to off-white powder (predicted) | - |

| Purity | Typically >97% (commercial sources) | [4] |

Spectroscopic Characterization (Predicted)

While publicly accessible spectra for this specific molecule are scarce, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like 1-methylindole-2-carboxylic acid.[6][7]

-

1H NMR: The spectrum would feature signals for the aromatic protons on the indole ring, with characteristic coupling patterns influenced by the fluorine substituent. A singlet corresponding to the C3 proton would be present. A distinct singlet for the N-methyl group would appear in the upfield region (around 4.0 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

13C NMR: The spectrum would show ten distinct carbon signals. The most downfield signal would correspond to the carboxylic acid carbon. The carbon atom attached to the fluorine (C4) would exhibit a large one-bond C-F coupling constant. Other aromatic carbons would also show smaller C-F couplings.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show a molecular ion peak (M+) or a pseudomolecular ion peak ([M+H]+ or [M-H]-) corresponding to the molecular weight of 193.18.

Biological Activity and Therapeutic Potential

The true value of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid lies in its potential as a precursor or a pharmacologically active agent itself. The indole-2-carboxylic acid motif is a known bioisostere for other acidic groups and can act as a key pharmacophore.

Antiviral Applications: HIV-1 Integrase Inhibition

A significant body of research highlights indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[8] The mechanism involves the chelation of two magnesium ions (Mg2+) in the enzyme's active site by the carboxyl group and the indole nitrogen. This interaction prevents the strand transfer step of viral DNA integration into the host genome. The fluorine at the C4 position can enhance this interaction through favorable electronic effects and by occupying a hydrophobic pocket within the enzyme.

Caption: Chelation of Mg2+ ions by the indole-2-carboxylic acid pharmacophore.

Anticancer and Anti-inflammatory Potential

Derivatives of 4-fluoroindole are being investigated for various therapeutic applications.[9] For instance, certain fluorinated indoles act as inhibitors of tryptophan dioxygenase, an enzyme implicated in cancer immune evasion.[9] The structural motif is also found in compounds with anti-inflammatory properties. The specific combination of substituents in 4-fluoro-1-methyl-1H-indole-2-carboxylic acid makes it an attractive candidate for screening in these therapeutic areas.

Exemplary Experimental Protocols

The following protocols are representative and should be optimized for specific laboratory conditions.

Protocol 1: Synthesis of 4-Fluoro-1-methyl-1H-indole-2-carboxylic Acid

Materials:

-

4-Fluoroindole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Methyl iodide (CH3I)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Dry ice (solid CO2)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

N-Methylation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq). b. Add anhydrous DMF via syringe and cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of 4-fluoroindole (1.0 eq) in anhydrous DMF. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. e. Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. f. Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates complete consumption of the starting material. g. Quench the reaction by carefully adding ice-cold water. Extract the product with diethyl ether (3x). h. Wash the combined organic layers with water and brine, dry over MgSO4, filter, and concentrate under reduced pressure to obtain crude 4-fluoro-1-methyl-1H-indole, which can be purified by column chromatography.

-

Carboxylation: a. Dissolve the purified 4-fluoro-1-methyl-1H-indole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. A color change is typically observed. d. Stir the solution at -78 °C for 1 hour. e. Quench the reaction by adding crushed dry ice in one portion. f. Allow the mixture to slowly warm to room temperature. g. Add water and separate the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution. h. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. A precipitate should form. i. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 2: Product Characterization

-

Purity Analysis (HPLC): Analyze the final product using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity should be >97%.

-

Identity Confirmation (LC-MS): Use LC-MS (ESI) to confirm the molecular weight. The mass spectrum should show a peak at m/z 194.1 ([M+H]+) or 192.1 ([M-H]-).

-

Structural Elucidation (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire 1H and 13C NMR spectra to confirm the structure, comparing the observed shifts and coupling constants to expected values.

Conclusion and Future Outlook

4-Fluoro-1-methyl-1H-indole-2-carboxylic acid represents a strategically functionalized molecule with significant potential in drug discovery and chemical biology. Its synthesis is achievable through established chemical transformations, and its structure embodies key features—a fluorinated aromatic system, an N-alkylated indole, and a carboxylic acid handle—that are highly sought after in modern medicinal chemistry. While direct biological data on this specific compound is limited, the well-documented activities of its structural relatives strongly suggest its utility as a lead compound or a critical intermediate for developing novel therapeutics, particularly in the antiviral and anticancer domains. Future research should focus on the efficient, scaled-up synthesis of this compound and its systematic evaluation in a broad range of biological assays to fully unlock its therapeutic potential.

References

-

ChemUniverse. 4-FLUORO-1-METHYL-1H-INDOLE-2-CARBOXYLIC ACID [Q01606]. Available at: [Link].

- Katritzky, A. R., et al. (2004). A new route to 4-fluoroindoles. Journal of Organic Chemistry, 69(2), 437-440.

- Zhang, Z., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid.

- Al-Hourani, B. J., et al. (2016).

- Kawase, M., et al. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 33(8), 2204-2211.

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. Available at: [Link].

-

Caming Pharmaceutical Ltd. Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4. Available at: [Link].

- Pretsch, E., et al. (2000).

-

ResearchGate. Indole carboxylation reaction by AnInD in the presence of 1 M KHCO3. Available at: [Link].

-

CAS Common Chemistry. 4-Fluoroindole-2-carboxylic acid methyl ester. Available at: [Link].

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link].

-

ResearchGate. N-methylation of indoles and other N,H-heteroacromatic compounds. Available at: [Link].

- Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 345(1), 35-46.

Sources

- 1. 891724-25-7 | 4-fluoro-7-methyl-1H-indole-2-carboxylic acid [fluoromart.com]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1-Methylindole-2-carboxylic acid 98 16136-58-6 [sigmaaldrich.com]

- 7. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 8. Buy 4-fluoro-6-methyl-1H-indole-2-carboxylicacid [smolecule.com]

- 9. 4-フルオロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets for 4-fluoro-1-methyl-1H-indole-2-carboxylic acid

An in-depth technical guide or whitepaper on the core.

Abstract

4-fluoro-1-methyl-1H-indole-2-carboxylic acid is a novel small molecule with potential therapeutic applications. As a distinct chemical entity, its biological targets are not yet elucidated. This guide provides a comprehensive, technically-grounded strategy for the identification and validation of its therapeutic targets. We will deconstruct the molecule's structure to build hypotheses based on well-documented activities of its core components: the indole-2-carboxylic acid scaffold, the 4-fluoro substitution, and the 1-methyl group. This document outlines a multi-pronged approach, combining in silico prediction, biochemical screening, and cell-based validation assays to systematically uncover and confirm the mechanism of action. The methodologies described herein are designed to establish a robust, self-validating framework for researchers embarking on the preclinical development of this and other novel chemical entities.

Introduction: Deconstructing the Therapeutic Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The specific molecule, 4-fluoro-1-methyl-1H-indole-2-carboxylic acid, presents a unique combination of substituents that suggests a tailored biological activity profile. Understanding the contribution of each component is key to hypothesizing its potential targets:

-

Indole-2-carboxylic Acid Core: This scaffold is notably present in inhibitors of enzymes involved in tryptophan metabolism. For instance, the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses, is a known target for various indole-2-carboxylic acid derivatives.

-

4-Fluoro Substitution: The introduction of a fluorine atom at the 4-position of the indole ring is a common medicinal chemistry strategy. This modification can significantly enhance metabolic stability, improve binding affinity by forming hydrogen bonds or other electrostatic interactions, and alter the electronic properties of the aromatic system.

-

1-Methyl (N-Methyl) Group: Methylation of the indole nitrogen removes the hydrogen bond donor capability at this position. This modification can increase lipophilicity, potentially improving cell permeability, and can sterically direct the molecule's binding orientation within a target's active site.

Given these features, a primary hypothesis is that 4-fluoro-1-methyl-1H-indole-2-carboxylic acid may act as a modulator of enzymes or receptors where indole-based structures are known to bind. This guide provides the experimental framework to test this hypothesis and uncover novel targets.

Hypothesized Target Classes & Rationale

Based on the structural analysis of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid, several protein classes emerge as high-probability candidates for therapeutic targeting.

Enzymes of the Kynurenine Pathway

The most prominent targets for indole-2-carboxylic acid derivatives are enzymes within the kynurenine pathway of tryptophan metabolism, which plays a critical role in immune evasion in cancer.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme catalyzes the rate-limiting step of tryptophan degradation. Its inhibition is a major focus in immuno-oncology. Many competitive inhibitors feature the indole scaffold to mimic the natural substrate, tryptophan.

-

Tryptophan 2,3-dioxygenase (TDO): A related enzyme with a similar function, primarily expressed in the liver.

-

Kynurenine Monooxygenase (KMO): An enzyme further down the pathway that represents another potential node for therapeutic intervention.

Rationale: The core scaffold of the molecule is a strong structural alert for activity against these enzymes. The substitutions at the 4- and 1-positions may confer enhanced potency or selectivity compared to unsubstituted parent compounds.

Nuclear Receptors

Indole derivatives are known to interact with various nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

-

Aryl Hydrocarbon Receptor (AhR): This receptor is activated by a wide range of endogenous and exogenous ligands, including tryptophan metabolites. AhR activation is implicated in immune regulation and cancer.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These receptors are involved in metabolic regulation, and certain indole derivatives have been shown to modulate their activity.

Rationale: The planar, lipophilic nature of the N-methylated indole ring is consistent with the characteristics of ligands that bind to the ligand-binding domains of nuclear receptors.

A Phased Experimental Workflow for Target Identification and Validation

A rigorous, multi-step process is required to move from hypothesized targets to validated mechanisms of action. This workflow ensures that results are cross-validated at each stage.

Figure 1: A multi-phase workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase focuses on generating a list of high-confidence candidate targets using orthogonal methods.

A. In Silico Target Prediction: Computational methods are a cost-effective first step to predict potential biological targets by comparing the query molecule to databases of known ligands.[1][2][3]

-

Methodology:

-

Obtain the 2D structure (SMILES format) of 4-fluoro-1-methyl-1H-indole-2-carboxylic acid.

-

Submit the structure to web-based prediction servers like SwissTargetPrediction or TargetHunter.[2][4] These tools use a combination of 2D and 3D similarity measures to compare the query molecule against a library of compounds with known targets.[4]

-

Analyze the output, which typically provides a ranked list of plausible targets based on similarity scores. Prioritize targets that align with the initial hypotheses (e.g., kynurenine pathway enzymes).

-

-

Causality: This approach is based on the principle that structurally similar molecules often share similar biological targets.[2] It rapidly narrows down the vast proteome to a manageable number of testable hypotheses.

B. Biochemical Identification (Affinity Chromatography-Mass Spectrometry): This method provides direct physical evidence of binding partners by using the compound as "bait" to pull its targets out of a complex protein mixture.[5][6]

-

Methodology:

-

Immobilization: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads) without disrupting its core pharmacophore.

-

Incubation: Incubate the affinity matrix with a relevant cell or tissue lysate.

-

Washing: Perform stringent washes to remove non-specific binders.

-

Elution: Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Trustworthiness: A critical control involves a parallel experiment with beads that have not been functionalized with the compound. True binding partners should only be present in the eluate from the compound-coupled matrix.

Phase 2: Confirmation of Target Engagement

Once a list of candidate targets is generated, it is crucial to confirm direct physical binding in a quantitative and physiologically relevant context.

A. Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique that provides precise kinetic data on molecular interactions.[7][8][9][10][11]

-

Methodology:

-

Immobilization: Covalently immobilize the purified candidate target protein onto a gold-plated sensor chip.[8]

-

Injection: Flow a series of concentrations of the compound over the chip surface.[8]

-

Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a sensorgram.[9]

-

Analysis: From the sensorgram, calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a measure of binding affinity.[8][11]

-

-

Expertise: SPR not only confirms binding but also provides the binding kinetics. A slow dissociation rate (low kₔ) can be a highly desirable property for a drug candidate, leading to prolonged target engagement.

B. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify that a compound binds to its target within the complex environment of an intact cell.[12][13][14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[12][16]

-

Methodology:

-

Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Quantification: Quantify the amount of the soluble target protein remaining at each temperature using a specific antibody (e.g., via Western Blot or ELISA).

-

Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the control.[15]

-

-

Authoritative Grounding: A CETSA result provides strong evidence of target engagement in a physiologically relevant setting, confirming that the compound can penetrate the cell membrane and find its target.

Phase 3: Functional Validation

Confirming target engagement is necessary but not sufficient. This final phase aims to prove that the binding event translates into a functional biological consequence.

A. Biochemical/Enzymatic Assays: If the validated target is an enzyme (e.g., IDO1), its functional modulation must be quantified.

-

Methodology (Example for IDO1):

-

Use a commercially available IDO1 inhibitor screening assay kit.[17][18][19] These kits typically contain recombinant human IDO1 enzyme and the substrate L-tryptophan.

-

Incubate the enzyme with a range of concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Measure the production of the product, N-formylkynurenine, often via absorbance at 321 nm or through a coupled fluorescence reaction.[17][18]

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

Self-Validation: The IC₅₀ from the enzymatic assay should correlate with the binding affinity (Kₗ) determined by SPR and the effective concentration from cell-based assays.

B. Cell-Based Functional Assays: These assays measure the downstream consequences of target engagement in a cellular context.

-

Methodology (Example for IDO1):

-

Use a cell line that expresses IDO1 upon stimulation, such as the SKOV-3 ovarian cancer cell line.[20]

-

Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ).[20]

-

Treat the stimulated cells with varying concentrations of the compound.

-

Measure the concentration of kynurenine (the downstream product of IDO1 activity) secreted into the cell culture medium, typically using HPLC or a colorimetric assay.[20][21]

-

-

Causality: This assay links target engagement (binding to IDO1) with a functional outcome (inhibition of kynurenine production), validating the compound's mechanism of action in a biological system.

C. Genetic Validation (CRISPR/siRNA): The most definitive way to validate a target is to show that genetically removing the target protein phenocopies the effect of the compound.

-

Methodology:

-

Use CRISPR-Cas9 or siRNA to specifically knock out or knock down the gene encoding the target protein in a relevant cell line.

-

Observe the resulting cellular phenotype (e.g., reduced proliferation, apoptosis, changes in signaling pathways).

-

Treat the wild-type (non-knockout) cells with the compound.

-

The phenotype observed in the compound-treated cells should mimic the phenotype of the knockout/knockdown cells. Furthermore, the compound should have little to no additional effect in the knockout cells, confirming its on-target activity.

-

Data Summary and Interpretation

To facilitate analysis, quantitative data from the validation workflow should be systematically organized.

Table 1: Summary of Target Validation Data

| Parameter | Method | Result | Interpretation |

| Binding Affinity (Kₗ) | Surface Plasmon Resonance | e.g., 50 nM | High-affinity interaction with the purified target protein. |

| Cellular Target Engagement (ΔTₘ) | Cellular Thermal Shift Assay | e.g., +4.5°C at 1 µM | Compound binds and stabilizes the target in intact cells. |

| Enzymatic Inhibition (IC₅₀) | Biochemical Assay | e.g., 75 nM | Potent functional inhibition of the target's activity. |

| Cellular Activity (EC₅₀) | Cell-Based Functional Assay | e.g., 200 nM | Compound effectively modulates target activity in a cellular context. |

Conclusion

The identification of therapeutic targets for a novel chemical entity like 4-fluoro-1-methyl-1H-indole-2-carboxylic acid requires a systematic, multi-faceted approach. By leveraging the compound's structural alerts to form initial hypotheses and then applying a rigorous workflow of in silico, biochemical, and cell-based validation techniques, researchers can confidently identify and validate its mechanism of action. This guide provides a robust framework, grounded in established scientific principles and methodologies, to de-risk the preclinical development process and accelerate the translation of promising molecules into therapeutic candidates.

References

-

Title: Cell based functional assays for IDO1 inhibitor screening and characterization. Source: PMC, NIH URL: [Link]

-

Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Source: Drug Hunter URL: [Link]

-

Title: IDO1 Activity Assay Kit for Inhibitor Screening. Source: Aurora Biolabs URL: [Link]

-

Title: In Silico Target Prediction. Source: Creative Biolabs URL: [Link]

-

Title: IDO1 Fluorogenic Inhibitor Screening Assay Kit. Source: BPS Bioscience URL: [Link]

-

Title: How does SPR work in Drug Discovery? Source: deNOVO Biolabs URL: [Link]

-

Title: Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Source: Drug Target Review URL: [Link]

-

Title: How Is Surface Plasmon Resonance Used In Drug Discovery? Source: Chemistry For Everyone (YouTube) URL: [Link]

-

Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Source: NIH URL: [Link]

-

Title: Universal IDO1/IDO2/TDO Inhibitor Screening Assay Kit. Source: BPS Bioscience URL: [Link]

-

Title: Surface Plasmon Resonance (SPR) & Biophysics. Source: BioAscent URL: [Link]

-

Title: In Silico Target Prediction for Small Molecules: Methods and Protocols. Source: ResearchGate URL: [Link]

-

Title: Recent Advances in In Silico Target Fishing. Source: MDPI URL: [Link]

-

Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Source: PubMed URL: [Link]

-

Title: Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. Source: DTIC URL: [Link]

-